Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Aminoethylpiperazine (AEP) is a derivative of piperazine. This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of AEP includes a piperazine ring with an ethyleneamine side chain . The piperazine ring contains two nitrogen atoms, and the ethyleneamine side chain contains one nitrogen atom .
Chemical Reactions Analysis
AEP is used as an epoxy resin curing agent. When used as an epoxy resin curing agent, it is usually used in conjunction with other amines as an accelerator as it only has 3 amine hydrogens for cross-linking .
Physical And Chemical Properties Analysis
AEP is a colourless to yellowish liquid. It has a density of 0.984 g/cm³ at 20 °C, a melting point of -19 °C, and a boiling point of 222 °C . It is miscible in water .
Scientific Research Applications
Chemical Reactivity and Derivative Formation
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a precursor in synthesizing various derivatives with potential biological activities. The compound's chemical reactivity has been explored in the synthesis of 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its Schiff bases, showcasing its versatility in organic synthesis and potential for antimicrobial and anti-inflammatory applications (Narayana et al., 2006).
Synthesis of Piperazine Derivatives
The reaction of related compounds with secondary amines, including piperazine, leads to the formation of N,N'-disubstituted piperazine derivatives, indicating the potential for creating a wide range of bioactive compounds through substitution reactions (Vasileva et al., 2018).
Antimicrobial Activity Studies
Synthesis of pyridine derivatives incorporating 2-hydroxyethyl piperazine has been conducted to assess their antimicrobial efficacy. These studies contribute to the understanding of structure-activity relationships and the development of new antimicrobial agents (Patel et al., 2011).
Exploring Vasodilation Properties
Research into the synthesis of 3-pyridinecarboxylates of potential vasodilation properties involves the use of secondary amines such as piperidine or morpholine, highlighting the compound's relevance in cardiovascular research and its potential for developing vasodilatory medications (Girgis et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-3-27-20(26)18-15-5-4-14(2)12-16(15)28-19(18)21-17(25)13-23-8-6-22(7-9-23)10-11-24/h14,24H,3-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOFZVKWAMECQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3CCN(CC3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
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